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Benzene, 1,1'-methylenebis[2-chloro-

Cat. No.: B13831032
CAS No.: 32306-73-3
M. Wt: 237.12 g/mol
InChI Key: JIJCTHVVFOCUSV-UHFFFAOYSA-N
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Description

Contextualization within Organic Chemistry

Bis-chlorinated diphenylmethane (B89790) derivatives are a class of organic compounds characterized by two chlorine-substituted benzene (B151609) rings linked by a methylene (B1212753) bridge (-CH2-). who.int These molecules are firmly situated within the study of aromatic chemistry, a cornerstone of organic chemistry established with the discovery of benzene. byjus.comiptsalipur.org The diphenylmethane framework is a common skeleton in organic chemistry, and its derivatives are synthesized for a wide range of applications. wikipedia.org

The synthesis of these compounds often involves foundational organic reactions. The parent compound, diphenylmethane, is typically prepared through the Friedel–Crafts alkylation of benzene with benzyl (B1604629) chloride, using a Lewis acid catalyst. wikipedia.org Derivatives like MOCA are synthesized via the condensation of a substituted aniline (B41778) (ortho-chloroaniline) with formaldehyde (B43269) in the presence of an acid. google.com The presence of both electron-withdrawing chlorine atoms and (in the case of MOCA) electron-donating amino groups on the aromatic rings significantly influences the compound's reactivity, particularly in electrophilic aromatic substitution reactions. libretexts.orglibretexts.org

Historical Perspectives on Related Analogues and Their Scientific Investigation

The scientific journey of aromatic compounds began in 1825 with Michael Faraday's isolation of benzene, which he determined to have a carbon-to-hydrogen ratio of 1:1. iptsalipur.org The elucidation of its unique cyclic, delocalized electron structure was a major puzzle for many years and foundational to understanding compounds like bis-chlorinated diphenylmethane derivatives. iptsalipur.orglibretexts.org

Research into chlorinated aromatic hydrocarbons gained momentum with the expansion of the chemical industry. researchgate.net The specific analogue 4,4'-Methylenebis(2-chloroaniline) (MOCA) was first commercially produced in the United States in 1956. nih.gov Its primary historical and ongoing use is as a highly effective curing agent, or cross-linker, for polyurethane prepolymers and epoxy resin systems to create durable, tough rubber products. who.intnih.gov Early research and patents, such as a 1972 patent describing its manufacture, were focused on optimizing its synthesis for these industrial applications. google.com Over time, scientific investigation shifted significantly towards understanding its biological effects and environmental fate, driven by its widespread industrial use. nih.govnih.gov

Table 1: Key Historical Milestones
YearMilestoneSignificance
1825 Michael Faraday isolates and identifies Benzene. iptsalipur.orgMarks the beginning of aromatic chemistry.
1834 Eilhard Mitscherlich determines Benzene's molecular formula as C6H6. iptsalipur.orgProvides the fundamental molecular basis for aromatic compounds.
1956 First reported commercial production of MOCA in the USA. nih.govBeginning of widespread industrial use as a polymer curing agent.
1972 A process for manufacturing MOCA is patented. google.comHighlights the established industrial importance and efforts to refine synthesis.
1974 MOCA is first evaluated by the International Agency for Research on Cancer (IARC). nih.govnih.govReflects the growing scientific focus on the compound's biological impact.

Structural Characteristics and Chemical Subclass Classification of the Target Compound

The chemical identity of Benzene, 1,1'-methylenebis[2-chloro- is most prominently represented by 4,4'-Methylenebis(2-chloroaniline) (MOCA).

Structural Characteristics: The MOCA molecule consists of two 2-chloroaniline (B154045) (2-chloro-1-aminobenzene) units linked by a methylene group. The methylene bridge connects the carbon atom at position 4 of each aromatic ring, relative to the amino group at position 1. The chlorine atom is located at position 2 on each ring. who.int This specific arrangement dictates its chemical properties and spatial configuration.

Table 2: Chemical and Physical Properties of 4,4'-Methylenebis(2-chloroaniline) (MOCA)
PropertyValueSource
CAS Registry Number 101-14-4 who.intnj.gov
Molecular Formula C13H12Cl2N2 who.intnj.gov
Relative Molecular Mass 267.15 g/mol who.int
Appearance Colourless to yellow or light brown crystalline solid. who.intnj.gov
Melting Point 110 °C (230 °F) who.int
Solubility Slightly soluble in water; soluble in dilute acids, diethyl ether, ethanol, and most organic solvents. who.intnih.gov
Specific Gravity 1.44

Chemical Subclass Classification: MOCA is classified within several key chemical groups, reflecting its composite structure. It is fundamentally an aromatic compound, belonging to the superclass of benzenoids. contaminantdb.ca Its core structure places it in the family of diphenylmethane derivatives. wikipedia.orgresearchgate.net Due to the presence of chlorine atoms bonded to the benzene rings, it is a chlorinated aromatic hydrocarbon. researchgate.net The existence of the -NH2 functional groups further classifies it as an aromatic amine. wikipedia.org

Table 3: Chemical Taxonomy
LevelClassification
Kingdom Organic compounds
Super Class Benzenoids
Class Benzene and substituted derivatives
Sub Class Diphenylmethanes
Further Classification Aromatic Amines, Organochlorides

Overview of Research Trajectories for Bis-chlorinated Aromatic Compounds

The scientific investigation of bis-chlorinated aromatic compounds, particularly diphenylmethane derivatives, has evolved significantly over the decades.

Synthesis and Industrial Application: Initial research was heavily driven by industrial needs. The development of synthetic routes, such as the condensation reaction to produce MOCA, was aimed at large-scale production for the polymer industry. google.com Its function as a curing agent for polyurethanes to produce robust elastomers has been a primary focus. nih.gov

Toxicology and Environmental Science: A major trajectory of research has been the investigation of the biological impact of these compounds. Due to its structural similarity to known carcinogens, MOCA has been extensively studied, leading to its classification as a proven human carcinogen. wikipedia.org This has spurred research into occupational exposure monitoring, metabolic pathways, and the identification of DNA adducts in exposed individuals. nih.gov Environmental studies have focused on its detection in industrial wastewater and sediment, as well as its persistence and breakdown in soil and water. nih.gov

Advanced Materials: The fundamental diphenylmethane skeleton continues to be a target for materials science research. For example, N,N'-(4,4′-diphenylmethane bismaleimide) is a related derivative used in advanced composites, adhesives, and coatings where high thermal stability and chemical resistance are required. sarchemlabs.com

Medicinal Chemistry: More recently, the diphenylmethane core and its analogues, such as bis(indolyl)methanes (BIMs), have been explored for pharmacological applications. mdpi.com Researchers are synthesizing and evaluating novel derivatives for potential antiproliferative activity against cancer cells and as antiparasitic agents. mdpi.com Structure-activity relationship (SAR) studies on related "bis-aromatic" structures, such as bisquaternary ammonium (B1175870) compounds (bisQACs), are being conducted to develop new agents with potent antimicrobial properties. mdpi.com This demonstrates the versatility of the core structure in designing molecules with specific biological functions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H10Cl2 B13831032 Benzene, 1,1'-methylenebis[2-chloro- CAS No. 32306-73-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

32306-73-3

Molecular Formula

C13H10Cl2

Molecular Weight

237.12 g/mol

IUPAC Name

1-chloro-2-[(2-chlorophenyl)methyl]benzene

InChI

InChI=1S/C13H10Cl2/c14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)15/h1-8H,9H2

InChI Key

JIJCTHVVFOCUSV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CC2=CC=CC=C2Cl)Cl

Origin of Product

United States

Synthetic Methodologies and Chemical Preparations of Benzene, 1,1 Methylenebis 2 Chloro

Optimization of Reaction Parameters and Yield Enhancement

The enhancement of yield in the synthesis of Benzene (B151609), 1,1'-methylenebis[2-chloro-] hinges on the precise control of several key reaction parameters. The molar ratio of the reactants is a critical factor. For instance, in the condensation of ortho-chloroaniline with formaldehyde (B43269) in the presence of hydrochloric acid, specific molar proportions are necessary to achieve high yields and product quality. google.com

Key parameters that are typically optimized include:

Molar ratio of reactants: The ratio of ortho-chloroaniline to formaldehyde should be tightly controlled. A molar ratio maintained between 1.9:1 and 2.0:1 is reported to be effective. google.com Deviating from this range can lead to undesirable outcomes. A ratio greater than 2.0:1 results in significant amounts of unreacted ortho-chloroaniline remaining in the product, thereby reducing its quality. Conversely, a ratio lower than 1.9:1 can lead to the formation of poly-condensation products, which complicates the crystallization and purification of the desired compound. google.com

Molar ratio of acid catalyst: The amount of hydrochloric acid relative to ortho-chloroaniline is also crucial. A molar ratio of at least 1.35:1 is required to ensure the reaction mixture remains a processable slurry. If the ratio drops below this, the mixture can agglomerate, making further processing difficult. google.com A preferred range is often cited as 1.40-1.50:1, as exceeding this does not offer significant advantages and increases costs associated with neutralization. google.com

Modern approaches to reaction optimization, such as Design of Experiments (DOE) and Response Surface Methodology (RSM), can be employed to systematically investigate the effects of multiple variables simultaneously, leading to a more efficient determination of optimal conditions. echemcom.comsamipubco.com While specific studies applying these advanced techniques to MOCA synthesis are not detailed in the provided information, the principles of optimizing parameters like reactant ratios, temperature, and reaction time are universally applicable for maximizing yield. echemcom.comnih.gov

Table 1: Optimized Molar Ratios for MOCA Synthesis

Reactants Molar Ratio Consequence of Deviation
ortho-chloroaniline : formaldehyde 1.9:1 to 2.0:1 > 2.0:1 leads to unreacted starting material; < 1.9:1 leads to poly-condensation products. google.com
hydrochloric acid : ortho-chloroaniline ≥ 1.35:1 (1.40-1.50:1 preferred) < 1.35:1 causes reaction mixture agglomeration. google.com

The choice of solvent and the nature of the reaction medium play a significant role in the synthesis of Benzene, 1,1'-methylenebis[2-chloro-]. The common industrial synthesis utilizes an aqueous medium where formaldehyde is typically added as an aqueous solution (e.g., 37%). google.com The reaction begins with a slurry of ortho-chloroaniline hydrochloride in the aqueous hydrochloric acid solution. google.com

During the reaction, the physical state of the mixture changes. Upon heating, the suspended solids may dissolve, leading to a temporarily homogeneous mass before the product's hydrochloride salt precipitates, forming a thin slurry. google.com This phase behavior is critical for reaction kinetics and processability. The final product, after neutralization, separates as an organic phase from the aqueous phase, which simplifies the initial stages of purification. google.com The use of water as a solvent is advantageous due to its low cost and safety, though it necessitates drying steps to isolate the final product.

Temperature is a critical parameter that must be carefully controlled throughout the synthetic process. The synthesis of MOCA involves distinct temperature stages to control the condensation and subsequent rearrangement reactions.

Initial Condensation: The initial addition of formaldehyde to the slurry of ortho-chloroaniline hydrochloride is conducted at a controlled, lower temperature, typically maintained below 50°C. google.com This control is essential to manage the exothermic nature of the initial condensation and prevent the formation of unwanted by-products.

Rearrangement Step: Following the initial condensation, the temperature of the reaction mixture is raised significantly. The rearrangement of the intermediate to form the acid salt of MOCA is carried out at a temperature range of 95°C to 105°C for a period of 90 to 180 minutes. google.com Maintaining the temperature within this specific window is vital for ensuring the complete conversion of the intermediate to the desired product. google.com

Pressure control is primarily relevant during the purification stages. After the product is isolated, it is dried by heating to approximately 130°C under a reduced pressure of about 0.5 mm Hg to remove residual water and other volatile impurities. google.com

Table 2: Temperature and Pressure Parameters in MOCA Synthesis

Process Stage Parameter Value Purpose
Initial Condensation Temperature < 50°C To control the exothermic reaction. google.com
Rearrangement Temperature 95°C - 105°C To facilitate the rearrangement to MOCA hydrochloride. google.com
Drying Temperature ~130°C To remove volatile impurities. google.com
Drying Pressure ~0.5 mm Hg To facilitate the removal of water at a lower temperature. google.com

Purification Techniques for Synthesized Intermediates and Final Products

A multi-step purification process is employed to isolate high-purity Benzene, 1,1'-methylenebis[2-chloro-] from the reaction mixture. The process begins after the rearrangement to the MOCA hydrochloride is complete.

The key purification steps include:

Neutralization: The acidic slurry containing MOCA hydrochloride is neutralized by the slow addition of an aqueous base, such as a 30% sodium hydroxide (B78521) solution. This converts the hydrochloride salt to the free amine base. google.com

Phase Separation: After neutralization, the mixture is allowed to settle, at which point it separates into two distinct layers: an upper aqueous phase containing salts (e.g., sodium chloride) and a lower organic phase consisting of the crude MOCA. The aqueous layer is then removed by decantation. google.com

Washing: The separated organic phase is washed multiple times with hot water (e.g., at 100°C) to remove any remaining salts and residual sodium hydroxide. google.com

Drying: The washed organic phase is dried to remove water. This is typically achieved by heating the product to an elevated temperature (e.g., 130°C) under reduced pressure. google.com

Filtration: The dried, molten product is then filtered, often by suction, to remove any insoluble impurities. google.com

Crystallization: The final step involves cooling the purified molten product, often in an inert atmosphere such as nitrogen, to yield the crystallized final product. google.com This can also be performed using specialized equipment to produce pellets for industrial use. google.com

This sequence of purification techniques ensures the removal of unreacted starting materials, inorganic salts, and by-products, resulting in a final product with high purity and a defined melting range. google.com

Chemical Reactivity and Mechanistic Studies of Benzene, 1,1 Methylenebis 2 Chloro

Electrophilic Aromatic Substitution (EAS) Pathways

The two benzene (B151609) rings in the molecule are susceptible to electrophilic aromatic substitution (EAS), a foundational class of reactions for functionalizing aromatic systems. However, the rate and regioselectivity of these reactions are significantly influenced by the existing substituents.

Influence of Halogen Substituents on Ring Activation/Deactivation

The chlorine atoms attached to the benzene rings play a dual role in influencing the molecule's reactivity towards electrophiles. This duality arises from the competition between two opposing electronic effects: the inductive effect and the resonance effect.

Resonance Effect (+R): The chlorine atom possesses lone pairs of electrons in its outer shell which can be delocalized into the aromatic π-system. This donation of electron density through resonance increases the electron density at the ortho and para positions relative to the chlorine atom.

Regioselectivity in Further Functionalization Reactions

Regioselectivity in EAS reactions refers to the preferential substitution at one position over others. In Benzene, 1,1'-methylenebis[2-chloro-], the directing effects of both the chlorine atoms and the methylene (B1212753) bridge must be considered to predict the outcome of further functionalization. nih.govrsc.orgresearchgate.netstudysmarter.co.uklibretexts.org

Both the chloro- substituent and the alkyl (methylene bridge) substituent are classified as ortho, para-directors. This means they direct incoming electrophiles to the carbon atoms at the positions ortho and para relative to themselves.

Chlorine at C2: Directs incoming electrophiles to positions C4 (para) and C6 (ortho).

Methylene bridge at C1: Directs incoming electrophiles to positions C2 (already substituted), C4 (para), and C6 (ortho).

As both substituents reinforce the directing of electrophiles to the C4 and C6 positions, further substitution is expected to occur predominantly at these sites. The C4 position is para to both the methylene bridge and ortho to the chlorine, while the C6 position is ortho to both. Steric hindrance from the adjacent methylene-linked ring may influence the ratio of substitution at the C4 versus the C6 position.

SubstituentPositionElectronic EffectActivating/DeactivatingDirecting EffectFavored Positions for Substitution
-Cl (Chloro)C2, C2'-I > +RDeactivatingortho, paraC4, C6, C4', C6'
-CH₂- (Methylene)C1, C1'+I (weak)Activating (weak)ortho, paraC2, C4, C6, C2', C4', C6'

Nucleophilic Substitution Reactions Involving Chlorine Atoms

The chlorine atoms in Benzene, 1,1'-methylenebis[2-chloro-] are attached directly to the aromatic rings. Such aryl halides are generally resistant to nucleophilic substitution reactions under standard conditions, unlike their alkyl halide counterparts. chemrevise.org The carbon-chlorine bond in an aryl halide is stronger due to the sp² hybridization of the carbon atom and partial double bond character arising from resonance.

Nucleophilic aromatic substitution (SNAr) can occur, but it typically requires harsh reaction conditions (high temperature and pressure) or the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to the halogen. libretexts.orgnih.govlibretexts.orgsemanticscholar.org These activating groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which forms during the reaction. libretexts.orglibretexts.org

The mechanism proceeds in two steps:

Addition: The nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized carbanion (Meisenheimer complex).

Elimination: The leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored.

In the case of Benzene, 1,1'-methylenebis[2-chloro-], the absence of strong activating groups means that the chlorine atoms are largely unreactive towards nucleophiles except under extreme conditions.

Oxidation and Reduction Pathways

The structure of Benzene, 1,1'-methylenebis[2-chloro-] offers sites for both oxidation and reduction reactions.

Oxidation: The most susceptible site for oxidation is the methylene bridge (-CH₂-). Oxidation of the methylene group can convert it into a carbonyl group (C=O), yielding 2,2'-dichlorobenzophenone. This transformation typically requires strong oxidizing agents. Oxidation of the aromatic rings themselves is more difficult due to their inherent stability, though it can occur under harsh conditions or via specific biological pathways.

Reduction: Two primary reduction pathways are possible for this compound:

Catalytic Hydrogenation: Under high pressure and temperature in the presence of a metal catalyst (e.g., Ni, Pd, Pt), the aromatic rings can be fully reduced to cyclohexane (B81311) rings, yielding 1,1'-methylenebis[2-chlorocyclohexane]. Milder conditions may selectively reduce other functional groups if present, but the reduction of the stable benzene ring requires forcing conditions.

Birch Reduction: This reaction involves the use of an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with a proton source (like an alcohol). wikipedia.orgresearchgate.net Unlike catalytic hydrogenation, the Birch reduction partially reduces the aromatic ring to a 1,4-cyclohexadiene. wikipedia.orgresearchgate.netharvard.edupurechemistry.org The regioselectivity of the Birch reduction is influenced by the electronic nature of the substituents. Electron-withdrawing groups, such as chlorine, direct the reduction pathway, typically resulting in a product where the substituent is on a double bond. baranlab.org

Polymerization and Cross-linking Reactions

While Benzene, 1,1'-methylenebis[2-chloro-] itself is not typically used in polymerization, its diamine derivative, 4,4'-Methylenebis(2-chloroaniline) (commonly known as MOCA), is a widely utilized and highly effective curing agent in polymer chemistry. dcceew.gov.auwikipedia.orgepa.gov MOCA is synthesized commercially by reacting formaldehyde (B43269) with ortho-chloroaniline. who.intcdc.gov

Role as a Curing Agent in Polymer Chemistry (e.g., Polyurethanes, Epoxy Resins)

MOCA's function as a curing agent (or cross-linker) stems from the reactivity of its two primary amine (-NH₂) groups. These groups can react with other monomers or prepolymers to form a three-dimensional polymer network, transforming a liquid resin into a solid, durable material.

Polyurethanes: MOCA is extensively used to cure polyurethane prepolymers that are terminated with isocyanate (-NCO) groups. who.intresearchgate.netnih.gov The active hydrogen atoms on MOCA's amine groups react with the isocyanate groups in an addition reaction to form urea (B33335) linkages. Since MOCA has two diamine functional groups, it can link multiple prepolymer chains together, leading to a cross-linked, high-performance polyurethane elastomer. dcceew.gov.auepa.gov These materials are known for their toughness, abrasion resistance, and load-bearing capacity. dcceew.gov.au

Epoxy Resins: MOCA also serves as a curing agent for epoxy resins. who.intnih.govincheechem.com The amine groups react with the epoxide rings of the epoxy prepolymer in a ring-opening addition reaction. Each primary amine group can react with two epoxy groups. This process connects the epoxy resin chains, building a rigid, cross-linked network that results in a thermoset material with excellent mechanical properties, chemical resistance, and thermal stability. incheechem.comnih.gov

Polymer SystemReactive Group on PrepolymerReactive Group on Curing Agent (MOCA)Resulting LinkageKey Properties of Cured Polymer
PolyurethaneIsocyanate (-NCO)Amine (-NH₂)UreaHigh toughness, abrasion resistance, durability
Epoxy ResinEpoxide (Oxirane)Amine (-NH₂)Carbon-Nitrogen bond (via ring-opening)High mechanical strength, chemical resistance, thermal stability

Mechanisms of Polymer Network Formation

The formation of a polymer network utilizing Benzene, 1,1'-methylenebis[2-chloro-], commonly known as MOCA (MbOCA), is a critical process in the production of high-performance polyurethane elastomers. MOCA functions as a chain extender or curing agent for isocyanate-terminated prepolymers, most notably those based on toluene (B28343) diisocyanate (TDI). The mechanism of network formation is characterized by the reaction between the amine groups of MOCA and the isocyanate groups of the prepolymer, which results in the formation of urea linkages and a highly cross-linked, three-dimensional polyurethane-urea network. hse.gov.uktri-iso.comtri-iso.com

The fundamental reaction is a nucleophilic addition of the primary amine groups (-NH2) on the MOCA molecule to the electrophilic carbon atom of the isocyanate group (-NCO) on the prepolymer chains. Each MOCA molecule possesses two primary amine groups, allowing it to react with two separate isocyanate-terminated prepolymer chains. This bifunctionality is key to the cross-linking process, effectively linking the linear or lightly branched prepolymer chains into a robust network structure. hse.gov.uk

The reaction proceeds in a controlled manner, affording a practical pot life which facilitates processing and molding of the polyurethane elastomer. tri-iso.comtri-iso.com The resulting urea linkages contribute significantly to the final properties of the elastomer, including high hardness, abrasion resistance, and tensile strength. icm.edu.pl

A study on the reaction kinetics of a polytetramethylene glycol (PTMG) and TDI-based prepolymer with MOCA, conducted using non-isothermal differential scanning calorimetry (DSC), revealed that the urea formation occurs as a simple exothermic reaction. The activation energy for this process was determined to be approximately 53.0 ± 0.5 kJ/mol. koreascience.krresearchgate.net The reaction order was found to be about 2.8, which is slightly higher than the typical second-order kinetics observed for many urea formation reactions. This deviation may suggest the occurrence of side reactions, such as the formation of allophanate (B1242929) or biuret (B89757) linkages, particularly at elevated temperatures. koreascience.krresearchgate.net

Thermal Decomposition and Stability under Varied Conditions

The thermal stability of polyurethanes cured with Benzene, 1,1'-methylenebis[2-chloro-] (MOCA) is a critical factor in determining their service life and application range, particularly in environments subjected to elevated temperatures. The thermal decomposition of these elastomers is a multi-stage process, as revealed by thermogravimetric analysis (TGA). srce.hrmdpi.com The stability is influenced by the chemical structure of the polymer network, including the hard segments (formed by the diisocyanate and MOCA) and the soft segments (derived from the polyol).

In an inert atmosphere, the thermal degradation of MOCA-cured polyurethane elastomers typically proceeds through three main stages. The initial, low-temperature stage involves the vaporization of any residual low molecular weight materials. The second, and more significant, stage is characterized by the decomposition of the urethane (B1682113) linkages within the polymer backbone. This is generally followed by the third stage at higher temperatures, which corresponds to the degradation of the more stable polyol segments. mdpi.comscispace.com It has been observed that the urethane bonds are thermally less stable than the urea linkages formed by the MOCA curative. scispace.com

The presence of an oxidative atmosphere, such as air, can accelerate the degradation process. While the initial decomposition stage may be less affected, the subsequent breakdown of the polymer chains is significantly influenced by the presence of oxygen. srce.hr

The following table provides representative data on the thermal decomposition of a polyurethane material, illustrating the percentage of weight loss at different temperatures. While not specific to a MOCA-cured elastomer in every detail, it exemplifies the general thermal degradation profile observed in polyurethanes.

Temperature (°C)Weight Loss (%)Decomposition Stage
208–2235Initial decomposition
230–26010Initial decomposition
280–30020Urethane linkage decomposition
345–36650Polyol segment decomposition

This table presents a generalized thermal decomposition profile for polyurethane foams and serves as an illustrative example. Specific values for MOCA-cured elastomers may vary. icm.edu.pl

Studies comparing the thermal stability of polyurethanes cured with MOCA to those cured with other agents, such as 3,5-dimethyl-thiotoluenediamine (Ethacure-300), have shown that MOCA-cured elastomers exhibit higher thermal stability. The activation energies for each stage of decomposition are significantly higher for the MOCA-cured samples, indicating a greater resistance to thermal degradation.

The decomposition of the hard segments, which include the urethane and urea linkages, generally occurs at lower temperatures compared to the decomposition of the polyether soft segments. scispace.com The degradation of the urethane linkage can proceed through several mechanisms, including dissociation back to isocyanate and alcohol, or scission to form a primary amine, carbon dioxide, and a terminal alkene.

Structural Elucidation and Advanced Characterization Methodologies

Spectroscopic Techniques for Structural Confirmation

Spectroscopy is a cornerstone in the structural analysis of organic compounds. By examining the interaction of the molecule with electromagnetic radiation, specific features of its structure, from the carbon-hydrogen framework to the arrangement of functional groups, can be determined.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon and hydrogen framework of a molecule. For Benzene (B151609), 1,1'-methylenebis[2-chloro-], both ¹H and ¹³C NMR provide critical data for structural confirmation.

Proton (¹H) NMR: The ¹H NMR spectrum is expected to show distinct signals for the methylene (B1212753) bridge protons and the aromatic protons.

Methylene Protons (-CH₂-): The two protons of the methylene bridge are chemically equivalent and are expected to produce a singlet in the spectrum. This signal would likely appear in the range of 4.0-4.5 ppm, shifted downfield due to the deshielding effect of the two adjacent aromatic rings.

Aromatic Protons (Ar-H): The two 2-chlorophenyl rings are identical, simplifying the aromatic region of the spectrum. Each ring contains four protons, which are in different chemical environments, leading to complex multiplets. Typically, aromatic protons resonate between 7.0 and 7.5 ppm. chemicalbook.comdocbrown.info The presence of the electron-withdrawing chlorine atom and the methylene bridge substituent would influence the precise chemical shifts of these protons.

Carbon (¹³C) NMR: The ¹³C NMR spectrum provides information on all the unique carbon environments within the molecule.

Methylene Carbon (-CH₂-): A single peak corresponding to the methylene carbon is expected, typically in the aliphatic region around 35-45 ppm.

Aromatic Carbons (Ar-C): Due to the symmetry of the molecule, six distinct signals are anticipated for the twelve aromatic carbons. The chemical shifts would be influenced by the attached chlorine atom and the methylene group. The carbon atom bonded to the chlorine (C-Cl) would be significantly deshielded, as would the carbon atom bonded to the methylene bridge (C-CH₂).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Benzene, 1,1'-methylenebis[2-chloro-]

Atom NMR Type Predicted Chemical Shift (ppm) Predicted Multiplicity
Methylene Protons¹H NMR4.0 - 4.5Singlet
Aromatic Protons¹H NMR7.0 - 7.5Multiplets
Methylene Carbon¹³C NMR35 - 45N/A
Aromatic Carbons¹³C NMR125 - 145N/A

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds. uobasrah.edu.iq The IR spectrum of Benzene, 1,1'-methylenebis[2-chloro-] would exhibit several characteristic absorption bands. vscht.czdocbrown.info

Aromatic C-H Stretch: Aromatic C-H stretching vibrations typically appear as a group of weak to medium bands just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹). spectroscopyonline.comdocbrown.info

Aliphatic C-H Stretch: The C-H stretching vibrations of the methylene bridge (-CH₂-) would be observed as medium to strong bands just below 3000 cm⁻¹ (e.g., 2950-2850 cm⁻¹). docbrown.info

Aromatic C=C Stretch: The stretching vibrations of the carbon-carbon double bonds within the benzene rings give rise to characteristic sharp, medium-intensity bands in the 1600-1450 cm⁻¹ region. pressbooks.pub

C-H Bending: Out-of-plane C-H bending vibrations are highly characteristic of the substitution pattern on the benzene ring. For an ortho-disubstituted (1,2-disubstituted) ring, a strong absorption is expected in the range of 770-735 cm⁻¹.

C-Cl Stretch: The carbon-chlorine stretching vibration typically gives a strong band in the fingerprint region, generally between 800 and 600 cm⁻¹. researchgate.net

Table 2: Characteristic IR Absorption Bands for Benzene, 1,1'-methylenebis[2-chloro-]

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch3100 - 3000Medium to Weak
Aliphatic C-H Stretch2950 - 2850Medium to Strong
Aromatic C=C Stretch1600 - 1450Medium, Sharp
Aromatic C-H Bend (ortho)770 - 735Strong
C-Cl Stretch800 - 600Strong

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electron systems. up.ac.za The benzene ring is a chromophore that exhibits characteristic absorptions in the UV region. nist.govshimadzu.com

For Benzene, 1,1'-methylenebis[2-chloro-], the two chlorophenyl groups act as the primary chromophores. The presence of the chlorine atoms (auxochromes) and the methylene bridge connecting the two rings is expected to cause a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted benzene. up.ac.za The spectrum would likely show strong absorptions corresponding to π → π* electronic transitions.

Table 3: Expected UV-Vis Absorption Maxima for Benzene, 1,1'-methylenebis[2-chloro-] in a Non-polar Solvent

Transition Type Expected λₘₐₓ (nm)
π → π* (E-band)~210 - 230
π → π* (B-band)~260 - 280

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and gaining structural insights from its fragmentation pattern. chemguide.co.uk The electron ionization (EI) mass spectrum of Benzene, 1,1'-methylenebis[2-chloro-] (C₁₃H₁₀Cl₂) would display several key features.

Molecular Ion Peak (M⁺): The molecular weight of the compound is approximately 236.13 g/mol . Due to the presence of two chlorine atoms, the molecular ion will appear as a cluster of peaks because of the natural isotopic abundance of ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). docbrown.info The expected pattern would be for the M⁺ peak (containing two ³⁵Cl atoms), an M+2 peak (one ³⁵Cl and one ³⁷Cl), and an M+4 peak (two ³⁷Cl atoms). The relative intensity ratio of these peaks would be approximately 9:6:1.

Fragmentation Pattern: The molecular ion is energetically unstable and can break apart into smaller, charged fragments. libretexts.org Common fragmentation pathways would include:

Loss of a chlorine atom (-Cl) to give a fragment at [M-35]⁺.

Cleavage of the bond between the methylene bridge and a phenyl ring, leading to the formation of a chlorobenzyl cation ([C₇H₆Cl]⁺) at m/z 125. This is often a very stable and abundant fragment.

Loss of a hydrogen atom (-H) to give an [M-1]⁺ fragment.

The phenyl cation ([C₆H₅]⁺) at m/z 77 is also a common fragment in the mass spectra of benzene-containing compounds. docbrown.info

Table 4: Predicted Key Fragments in the Mass Spectrum of Benzene, 1,1'-methylenebis[2-chloro-]

m/z Value Possible Fragment Ion Notes
236, 238, 240[C₁₃H₁₀Cl₂]⁺Molecular ion cluster (M⁺, M+2, M+4)
201, 203[C₁₃H₁₀Cl]⁺Loss of one Cl atom
125, 127[C₇H₆Cl]⁺Chlorobenzyl cation, likely a major fragment
89[C₇H₅]⁺Loss of Cl from the chlorobenzyl cation
77[C₆H₅]⁺Phenyl cation

Chromatographic Techniques for Purity Assessment and Component Separation

Chromatography is indispensable for separating components of a mixture and assessing the purity of a compound. lcms.cz High-Performance Liquid Chromatography (HPLC) is a particularly versatile and widely used technique for the analysis of non-volatile organic compounds.

A reversed-phase HPLC (RP-HPLC) method would be well-suited for the analysis of the relatively non-polar Benzene, 1,1'-methylenebis[2-chloro-]. epa.govresearchgate.net This technique separates compounds based on their hydrophobic character.

Stationary Phase: A common choice would be a C18 (octadecylsilane) column, which provides a non-polar stationary phase. researchgate.net

Mobile Phase: The mobile phase would typically consist of a mixture of water and a polar organic solvent, such as acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, could be employed to ensure good separation of the target compound from any impurities. researchgate.net

Detection: Given the compound's UV absorbance due to the phenyl rings, a UV detector would be the most common and effective means of detection. dnacih.com The wavelength would be set to one of the absorption maxima, for instance, around 270 nm, to achieve high sensitivity.

Table 5: Typical RP-HPLC Parameters for the Analysis of Benzene, 1,1'-methylenebis[2-chloro-]

Parameter Condition
Column C18, 4.6 mm x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile and Water
Elution Mode Gradient (e.g., 50% to 100% Acetonitrile over 15 min)
Flow Rate 1.0 mL/min
Detection UV at 270 nm
Injection Volume 10 µL

Compound Reference Table | Compound Name | | :--- | | Benzene, 1,1'-methylenebis[2-chloro- | | Benzene | | Chlorobenzene (B131634) | | Toluene (B28343) | | Acetonitrile | | Methanol | | | Methanol |

Gas Chromatography (GC) Applications

Gas chromatography stands as a fundamental technique for the separation and analysis of volatile and semi-volatile compounds like Benzene, 1,1'-methylenebis[2-chloro-. The retention time of MOCA in a GC system is highly dependent on the type of capillary column used, as different stationary phases exhibit varying affinities for the analyte. While specific chromatograms for MOCA are not always readily available in public literature, EPA Method 8131 provides retention time data for related aniline (B41778) derivatives on different columns, which can offer insights into the expected elution behavior of MOCA. epa.gov For instance, the method details the retention times for various chloroanilines and other derivatives on SE-54 and SE-30 capillary columns. epa.gov

Due to the polar nature of the amino groups in MOCA, derivatization is often employed to improve its volatility and chromatographic peak shape. A common approach involves acylation, for example, with heptafluorobutyric acid anhydride, to produce a less polar and more volatile derivative suitable for GC analysis with an electron capture detector (ECD). epa.gov

Interactive Table: Retention Times of Related Analine Derivatives on Different GC Columns (Data adapted from EPA Method 8131) epa.gov

CompoundGC ColumnRetention Time (min)
2-Chloroaniline (B154045)SE-5410.2
3-ChloroanilineSE-5410.8
4-ChloroanilineSE-5411.0
3,4-DichloroanilineSE-5414.5
2-NitroanilineSE-3011.8
3-NitroanilineSE-3013.5
4-NitroanilineSE-3014.1

Note: This table illustrates the typical retention behavior of related compounds and not Benzene, 1,1'-methylenebis[2-chloro- itself.

Hyphenated Techniques (e.g., GC-MS, LC-MS/MS) for Complex Matrix Analysis

The coupling of chromatographic separation with mass spectrometric detection provides a powerful tool for the unambiguous identification and quantification of Benzene, 1,1'-methylenebis[2-chloro- in complex environmental and biological samples.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS combines the separation power of gas chromatography with the highly specific detection capabilities of mass spectrometry. This technique is frequently used for the analysis of MOCA in various matrices, including industrial wastewater and biological samples. nih.govnih.gov For instance, a sensitive GC-MS method has been developed for the determination of MOCA in urine, which involves solvent extraction of hydrolyzed MOCA conjugates, derivatization with pentafluoropropionic anhydride, and detection using negative ion chemical ionization. rsc.org This method offers a low detection limit, making it suitable for biological monitoring of occupational exposure.

A recent method developed by the Japan Industrial Safety and Health Association for the analysis of MOCA in the working environment utilizes GC-MS. shimadzu.com The method demonstrated good linearity and recovery rates for MOCA analysis. shimadzu.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

For non-volatile or thermally labile compounds, or for samples requiring minimal preparation, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the technique of choice. LC-MS/MS has been successfully applied to the analysis of MOCA and its metabolites in urine. nih.gov One such method involves solid-phase extraction (SPE) to clean up the urine sample, followed by LC-MS/MS analysis, allowing for the simultaneous determination of MOCA and its acetylated metabolite. nih.gov This approach provides high sensitivity and throughput for assessing MOCA exposure. nih.gov

The application of LC-MS/MS has also been explored for the determination of various organic contaminants, including aromatic amines, in complex matrices like soil and sediment. dcceew.gov.au Although a specific method for MOCA in soil was not detailed in the provided search results, the established methodologies for similar compounds in such matrices can be adapted.

Interactive Table: Exemplary Parameters for Hyphenated Techniques in MOCA Analysis

TechniqueMatrixSample PreparationChromatographic ColumnKey Mass Spectrometric Parameters
GC-MS rsc.orgUrineSolvent extraction, hydrolysis, derivatization with pentafluoropropionic anhydrideCapillary ColumnSelected Ion Monitoring (SIM), Negative Ion Chemical Ionization (NICI)
GC-MS shimadzu.comWorkplace AirSolid adsorption sampling, alkali elutionSH-I-1HT (15 m × 0.25 mm I.D., d.f. = 0.10 μm)Scan Mode (m/z range not specified)
LC-MS/MS nih.govUrineProtein precipitation, Solid-Phase Extraction (SPE)Not specifiedNot specified

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This information is fundamental to understanding the physical and chemical properties of a compound. While a definitive crystal structure for Benzene, 1,1'-methylenebis[2-chloro- itself was not found in the searched literature, a study on the synthesis and crystal structures of the related compounds 4,4′-methylenebis(2,6-diethylaniline) and 4,4′-methylenebis(3-chloro-2,6-diethylaniline) provides valuable insight into the type of data obtained from such analyses. nih.gov

For 4,4′-methylenebis(3-chloro-2,6-diethylaniline), the crystal structure was determined through single-crystal X-ray analysis. nih.gov The study revealed key structural parameters, including the dihedral angle between the two aromatic rings, which is influenced by the presence of the chlorine substituent. nih.gov

Interactive Table: Crystallographic Data for the Related Compound 4,4′-methylenebis(2,6-diethylaniline) nih.gov

ParameterValue
Chemical FormulaC21H30N2
Crystal SystemMonoclinic
Space GroupP21/n
a (Å)8.9895 (3)
b (Å)11.8589 (3)
c (Å)17.6765 (5)
β (°)102.4188 (11)
Volume (ų)1840.32 (9)
Z4

Note: This data is for a structurally similar compound and not Benzene, 1,1'-methylenebis[2-chloro-.

Theoretical and Computational Chemistry of Benzene, 1,1 Methylenebis 2 Chloro

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to elucidating the electronic characteristics of 2,2'-dichlorodiphenylmethane. These methods solve approximations of the Schrödinger equation to determine the molecule's electronic ground state, molecular orbital energies, and other related properties.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. nist.gov For 2,2'-dichlorodiphenylmethane, DFT calculations, commonly employing functionals like B3LYP with a basis set such as 6-31G(d,p), can predict key structural parameters. nih.govnih.govinpressco.com These calculations minimize the total energy of the molecule by adjusting the positions of each atom, revealing the most energetically favorable conformation.

ParameterAtom(s) InvolvedPredicted Value
Bond LengthC-Cl~1.75 Å
Bond LengthC-C (aromatic)~1.40 Å
Bond LengthC-H (aromatic)~1.09 Å
Bond LengthC(aryl)-C(methylene)~1.52 Å
Bond LengthC-H (methylene)~1.10 Å
Bond AngleCl-C-C~120°
Bond AngleC-C(methylene)-C~112°
Dihedral AngleCl-C-C-C(methylene)Variable (depends on conformation)

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction, while the LUMO is the orbital that is most likely to accept electrons. scielo.org.mx

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. scielo.org.mxresearchgate.net Conversely, a small gap suggests that the molecule is more reactive. nih.gov DFT calculations can accurately predict the energies of these orbitals and visualize their electron density distributions. For 2,2'-dichlorodiphenylmethane, the HOMO is expected to be localized primarily on the electron-rich phenyl rings, while the LUMO distribution would indicate the most probable sites for nucleophilic attack.

Table 2: Predicted Frontier Molecular Orbital Energies for 2,2'-dichlorodiphenylmethane Note: These values are representative examples based on typical DFT calculations for chlorinated aromatic compounds and are for illustrative purposes.

OrbitalPredicted Energy (eV)
HOMO-6.5 eV
LUMO-0.8 eV
HOMO-LUMO Gap5.7 eV

Molecular Dynamics (MD) Simulations for Conformational Analysis

While quantum chemical calculations identify a single minimum-energy structure, molecules like 2,2'-dichlorodiphenylmethane are flexible and can adopt various shapes or conformations at room temperature. nih.gov Molecular Dynamics (MD) simulations are a powerful tool for exploring this conformational landscape. nih.gov MD simulations model the movement of atoms over time by solving Newton's equations of motion, providing a dynamic picture of the molecule's behavior. nih.gov

A key aspect of conformational analysis for 2,2'-dichlorodiphenylmethane is the rotation around the single bonds connecting the methylene (B1212753) bridge to the two chlorophenyl rings. The resulting dihedral angles determine the relative orientation of the rings. By running an MD simulation, one can generate a trajectory of atomic positions and analyze the distribution of these critical dihedral angles. nih.gov This analysis reveals the most frequently adopted conformations and the energy barriers between them. A relaxed potential energy surface (PES) scan, where the energy is calculated as a function of a specific dihedral angle while allowing other parts of the molecule to relax, can also be performed to identify stable conformers and the transition states that separate them. readthedocs.ioq-chem.comq-chem.com

Prediction of Spectroscopic Parameters

Computational chemistry provides highly valuable tools for predicting spectroscopic properties, which can be used to interpret experimental data or to identify the compound.

For Nuclear Magnetic Resonance (NMR) spectroscopy, DFT calculations using the Gauge-Independent Atomic Orbital (GIAO) method can predict the chemical shifts of ¹H and ¹³C nuclei with high accuracy. nih.govmdpi.com The calculation is performed on the DFT-optimized geometry of the molecule. The predicted shifts are then often scaled using a linear regression analysis against known standards (like tetramethylsilane, TMS) to correct for systematic errors and improve agreement with experimental values. researchgate.net

Similarly, the vibrational frequencies of the molecule, which correspond to the absorption peaks in an Infrared (IR) spectrum, can be calculated. theaic.org These calculations determine the energies of different vibrational modes, such as the stretching of C-Cl, C-H, and aromatic C=C bonds, as well as various bending modes. The predicted frequencies and their corresponding intensities can be used to generate a theoretical IR spectrum, aiding in the assignment of experimental spectral bands. researchgate.net

Table 3: Illustrative Predicted ¹³C and ¹H NMR Chemical Shifts (δ) for 2,2'-dichlorodiphenylmethane Note: These are representative values and not based on a specific published calculation for this molecule. Predictions are typically referenced to TMS.

NucleusAtom TypePredicted Chemical Shift (ppm)
¹³CMethylene Bridge (-CH₂-)~40-45
¹³CAromatic C-Cl~132-135
¹³CAromatic C-C(H₂)~138-140
¹³CAromatic C-H~127-131
¹HMethylene Bridge (-CH₂-)~4.2-4.5
¹HAromatic C-H~7.1-7.4

Computational Modeling of Reaction Mechanisms and Transition States

Computational methods are essential for investigating the mechanisms of chemical reactions, providing insights that are often difficult or impossible to obtain experimentally. researchgate.net For 2,2'-dichlorodiphenylmethane, these methods can be used to model potential reactions such as thermal decomposition or oxidation. mdpi.comnih.gov

By mapping the potential energy surface, computational chemists can identify the lowest energy path from reactants to products. This path includes the identification of transition states—the highest energy point along the reaction coordinate—which are critical for determining the reaction's feasibility. uni-muenchen.de The energy difference between the reactants and the transition state is the activation energy, a key parameter that governs the rate of the reaction. stackexchange.com DFT calculations are widely used to locate the geometries of transition states and calculate their energies, thereby elucidating the step-by-step mechanism of a chemical transformation. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Model Development (excluding biological activity)

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the structural or physicochemical properties of molecules with a specific endpoint, such as a physical property. ajrconline.org In the context of 2,2'-dichlorodiphenylmethane and related compounds, QSAR models can be developed to predict properties like boiling point, vapor pressure, or the n-octanol/water partition coefficient (log Kₒw) without the need for experimental measurement. nih.govnih.govnih.gov

The development of a QSAR model involves calculating a set of numerical values, known as molecular descriptors, for a series of related chemicals. These descriptors quantify various aspects of the molecular structure, such as size, shape, and electronic properties (e.g., electrostatic potential). pku.edu.cn A statistical method, such as multiple linear regression, is then used to build a mathematical equation that relates these descriptors to the known experimental values of the property of interest. Once validated, this model can be used to predict the property for other compounds, like 2,2'-dichlorodiphenylmethane, for which experimental data may not be available. nih.govnih.gov

Environmental Behavior and Transformation Studies of Benzene, 1,1 Methylenebis 2 Chloro

Environmental Partitioning Dynamics (e.g., water, soil, air, sediment)

There is a lack of specific experimental or modeled data detailing the environmental partitioning of Benzene (B151609), 1,1'-methylenebis[2-chloro-]. To understand its distribution in the environment, studies determining its octanol-water partition coefficient (Kow), organic carbon-water (B12546825) partition coefficient (Koc), Henry's Law constant, and vapor pressure are required. Such data would be essential to predict whether the compound is likely to be found in water, soil, air, or accumulate in sediments.

Abiotic Degradation Pathways

The non-biological degradation processes for Benzene, 1,1'-methylenebis[2-chloro-] have not been characterized in the available scientific literature.

Photolytic Degradation Mechanisms

No studies were found that investigate the photolytic degradation of Benzene, 1,1'-methylenebis[2-chloro-]. Research is needed to determine if this compound is susceptible to degradation by sunlight in the atmosphere or surface waters, and to identify the potential transformation products.

Hydrolytic Stability and Transformation Products

Information on the hydrolytic stability of Benzene, 1,1'-methylenebis[2-chloro-] is not available. The structure of the molecule does not suggest it would be readily susceptible to hydrolysis under normal environmental pH conditions, but experimental data are needed to confirm its stability in water and to identify any potential hydrolysis products.

Biotic Degradation Processes

The biological degradation of Benzene, 1,1'-methylenebis[2-chloro-] by microorganisms is a critical area where information is lacking.

Microbial Degradation in Various Environmental Compartments

There are no published studies on the microbial degradation of Benzene, 1,1'-methylenebis[2-chloro-] in soil, water, or sediment under either aerobic or anaerobic conditions. Research in this area would be crucial to determine the persistence of this compound in the environment.

Factors Influencing Biodegradation Rates (e.g., salinity, pH, temperature)

The biodegradation of Benzene, 1,1'-methylenebis[2-chloro-], a chlorinated aromatic hydrocarbon, is significantly influenced by various environmental factors. While specific research on this compound is limited, studies on analogous chlorinated aromatic compounds provide insights into the key parameters affecting its microbial degradation. These factors primarily include salinity, pH, and temperature, which can alter microbial activity and the bioavailability of the compound.

Salinity: Salinity can have a variable impact on the biodegradation of chlorinated aromatic compounds. In some cases, low levels of salinity may enhance biodegradation, while high salinity is generally inhibitory. For instance, studies on the biodegradation of polycyclic aromatic hydrocarbons (PAHs) in oilfield soils have shown that low soil salinity (e.g., 1% NaCl) can slightly increase the degradation rate, whereas high salt concentrations (e.g., 3% NaCl) significantly restrain it. High salinity can lead to a decrease in microbial diversity and the abundance of degradation-related genes, ultimately reducing the rate of biodegradation. Furthermore, increased salinity can cause dehydration and lysis of microbial cells, thereby diminishing their metabolic functions.

pH: The pH of the soil and water plays a critical role in the microbial degradation of chlorinated organic pollutants. Most microbial populations involved in biodegradation thrive under neutral to slightly alkaline conditions. For example, the degradation of the organophosphate insecticide chlorpyrifos (B1668852) has been observed to be significantly faster in alkaline soils (pH 7.7 and 8.4) compared to acidic soils (pH 4.7 and 5.7). The optimal pH for the enzymatic activities responsible for breaking down these compounds is a key determinant of the degradation rate. Extreme pH values can denature these enzymes and inhibit microbial growth, thus hindering the biodegradation process.

Temperature: Temperature affects both the metabolic rate of microorganisms and the physicochemical properties of the contaminant. Generally, an increase in temperature, up to an optimal point, enhances the rate of biodegradation by increasing microbial metabolism and the bioavailability of the compound. For instance, the degradation of bis(4-hydroxyphenyl)methane (bisphenol F) by Sphingobium yanoikuyae strain FM-2 has been shown to be temperature-dependent, with different degradation efficiencies observed at varying temperatures. At 45°C, the accumulation of certain metabolites indicated that higher temperatures can inactivate some enzymes involved in the degradation pathway. Conversely, lower temperatures can significantly slow down the degradation process.

Table 1: Influence of Environmental Factors on the Biodegradation of Structurally Related Compounds

FactorCompoundOrganism/SystemObservation
Salinity Polycyclic Aromatic Hydrocarbons (PAHs)Oilfield Soil MicroorganismsLow salinity (1% NaCl) slightly increased degradation; high salinity (3% NaCl) significantly inhibited it.
pH ChlorpyrifosSoil MicroorganismsDegradation was significantly faster in alkaline soils (pH 7.7-8.4) compared to acidic soils (pH 4.7-5.7).
Temperature Bis(4-hydroxyphenyl)methane (Bisphenol F)Sphingobium yanoikuyae strain FM-2Effective degradation between 28°C and 37°C; enzyme inactivation observed at 45°C.

Note: This table presents data from studies on compounds structurally related to Benzene, 1,1'-methylenebis[2-chloro-], due to the limited availability of specific data for the target compound.

Sorption and Desorption Behavior in Environmental Media

The environmental fate and transport of Benzene, 1,1'-methylenebis[2-chloro-] are heavily influenced by its sorption and desorption behavior in various environmental media, such as soil and sediment. As a hydrophobic organic compound, it is expected to have a strong affinity for organic matter in these matrices.

Desorption: Desorption is the release of a sorbed chemical back into the surrounding medium. This process is often much slower than sorption and can be incomplete, a phenomenon known as hysteresis. This resistance to desorption can lead to the long-term persistence of the contaminant in the environment. Studies on 4,4'-DDT have shown that even after multiple desorption steps, a significant fraction (33% to 96.6%) can remain bound to the soil. The aging of the contaminant in the soil can further increase its resistance to desorption, as stronger bonds are formed over time. The desorption process is often biphasic, with a rapid release of a "labile" fraction followed by a much slower release of a "non-labile" or sequestered fraction. This slow desorption can be a rate-limiting step for biodegradation and other removal processes.

Table 2: Sorption and Desorption Characteristics of a Structurally Related Compound (4,4'-DDT) in Sandy Loam Soil

ParameterValue/Observation
Sorption Percentage (24 hours) 82% to 99.6%
Log Freundlich Sorption Coefficient (log Kf) 3.62
Remaining in Soil After 6 Desorption Steps 33% to 96.6%
Effect of Aging (60 days) Increased resistance to desorption

Note: This table presents data from studies on 4,4'-DDT, a compound with similar hydrophobic and chlorinated characteristics to Benzene, 1,1'-methylenebis[2-chloro-], to illustrate the likely sorption and desorption behavior.

Advanced Analytical Methodologies for Environmental Detection and Quantification of Benzene, 1,1 Methylenebis 2 Chloro

The accurate detection and quantification of Benzene (B151609), 1,1'-methylenebis[2-chloro-, in various environmental compartments are crucial for understanding its fate, transport, and potential exposure risks. Due to the complexity of environmental matrices and the typically low concentrations of the analyte, sophisticated analytical methodologies are required. nih.govwpunj.edu These methods involve meticulous sample preparation, advanced separation and detection techniques, and rigorous validation to ensure data reliability.

Synthesis and Characterization of Derivatives and Analogues of Benzene, 1,1 Methylenebis 2 Chloro

Design Principles for Novel Related Structures

The design of new molecules based on the Benzene (B151609), 1,1'-methylenebis[2-chloro-] scaffold is primarily driven by the desired properties of the end-product, typically high-performance polymers. The key design principles revolve around manipulating the steric and electronic characteristics of the molecule to control its reactivity, processability, and the physical properties of the final material.

One of the primary goals is to modulate the reactivity of the amine groups. The nucleophilicity of the aniline (B41778) nitrogen is influenced by the electronic nature of the substituents on the benzene ring. Introducing electron-donating groups is expected to increase reactivity, while electron-withdrawing groups will decrease it. This allows for the precise control of curing times and temperatures in polymerization reactions. For instance, the introduction of alkyl groups, such as in 4,4'-methylenebis(3-chloro-2,6-diethylaniline), has been studied to understand the interplay between steric hindrance and electronic effects on the amine's reactivity. google.com

Another important design consideration is the enhancement of thermal stability and mechanical strength of the resulting polymers. This can be achieved by introducing bulky side groups on the benzene rings, which can restrict chain mobility and increase the glass transition temperature of the polymer. The incorporation of additional aromatic rings or rigid aliphatic structures can also contribute to these properties.

Furthermore, the design of novel analogues often targets improved solubility and processability. The parent MOCA molecule has limited solubility in common organic solvents. By introducing flexible alkyl chains or other solubilizing groups onto the aromatic rings or the methylene (B1212753) bridge, the processability of the resulting derivatives as curing agents can be significantly improved.

Finally, the development of derivatives with specific optical or electronic properties is an emerging area of interest. By incorporating chromophores or electronically active moieties, it is possible to design MOCA-based materials for applications in electronics and photonics.

Functionalization Strategies on the Benzene Rings

The benzene rings of Benzene, 1,1'-methylenebis[2-chloro-] are amenable to various functionalization reactions, primarily through electrophilic aromatic substitution. The existing amino and chloro substituents play a crucial role in directing the position of incoming electrophiles. The amino group (-NH₂) is a strong activating group and is ortho-, para- directing. The chloro group (-Cl) is a deactivating group but is also ortho-, para- directing.

Given that the para position to the amino group is occupied by the methylene bridge, electrophilic substitution is expected to occur at the ortho positions relative to the amino group. However, one of these ortho positions is already substituted with a chlorine atom. Therefore, further substitution is most likely to occur at the remaining vacant ortho position (position 3 and 3').

Common electrophilic substitution reactions that can be employed for the functionalization of the benzene rings include:

Halogenation: Introduction of additional halogen atoms (e.g., bromine or iodine) can be achieved using appropriate halogenating agents in the presence of a Lewis acid catalyst. This can further modify the electronic properties and flame retardancy of the resulting polymers.

Nitration: The introduction of a nitro group (-NO₂) can be accomplished using a mixture of nitric acid and sulfuric acid. The nitro group is a strong electron-withdrawing group and can serve as a precursor for the synthesis of other functional groups, such as a new amino group after reduction.

Sulfonation: Reaction with fuming sulfuric acid can introduce a sulfonic acid group (-SO₃H), which can enhance the water solubility of the derivatives.

Friedel-Crafts Alkylation and Acylation: These reactions allow for the introduction of alkyl and acyl groups, respectively, onto the aromatic rings. These modifications can be used to increase the steric bulk and modify the solubility and thermal properties of the molecule. For these reactions to be successful, careful selection of catalysts and reaction conditions is necessary to overcome the deactivating effect of the chloro substituent.

It is important to note that the amino groups may need to be protected prior to some electrophilic substitution reactions to prevent side reactions. Acetylation of the amino groups to form amides is a common protection strategy. The protecting group can be subsequently removed by hydrolysis.

Modifications of the Methylene Bridge

Modification of the methylene bridge connecting the two phenyl rings offers another avenue for creating novel derivatives with altered properties. The hydrogens of the methylene group are benzylic and can be substituted under certain conditions.

One approach involves the introduction of substituents at the α-carbon of the methylene bridge. This can be achieved by deprotonation of the methylene group with a strong base to form a carbanion, followed by reaction with an electrophile. However, the acidity of the methylene protons in this specific molecule is not exceptionally high, and this approach may require harsh reaction conditions that could affect other functional groups in the molecule.

A more common strategy for creating analogues with a modified bridge is to synthesize the molecule from different starting materials. Instead of using formaldehyde (B43269) in the condensation reaction with 2-chloroaniline (B154045), other aldehydes or ketones can be used. This would result in a bridge with one or two substituents, respectively. For example, using acetaldehyde (B116499) would introduce a methyl group on the bridge, while using benzaldehyde (B42025) would introduce a phenyl group.

Furthermore, the methylene bridge can be replaced entirely with other linking groups to create diarylmethane analogues with significantly different conformational flexibility and electronic properties. Examples of alternative bridges include:

Longer alkyl chains: Using dialdehydes or diketones in the synthesis can lead to longer and more flexible linkages.

Ether or thioether linkages: These can be introduced by reacting a suitable dihaloalkane with the corresponding phenoxides or thiophenoxides.

Carbonyl or sulfonyl groups: These electron-withdrawing groups can be incorporated to create benzophenone (B1666685) or diphenyl sulfone analogues, which would have different electronic properties and potential applications.

These modifications can have a profound impact on the three-dimensional structure of the molecule, affecting how it packs in the solid state and how it interacts with other molecules in a polymer matrix.

Characterization of New Derivatives

The unambiguous identification and characterization of newly synthesized derivatives and analogues of Benzene, 1,1'-methylenebis[2-chloro-] are essential to confirm their structure and purity. A combination of spectroscopic and analytical techniques is typically employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the molecular structure.

¹H NMR: The proton NMR spectrum provides information about the number of different types of protons and their chemical environment. For example, the chemical shifts and splitting patterns of the aromatic protons can confirm the substitution pattern on the benzene rings. The protons of the methylene bridge typically appear as a singlet. In a study of 4,4′-methylenebis(3-chloro-2,6-diethylaniline), the methylene protons were observed as a singlet at 3.84 ppm, and the aromatic protons appeared as a singlet at 6.51 ppm. google.com

¹³C NMR: The carbon NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. The chemical shifts of the aromatic carbons are sensitive to the nature of the substituents. Spectroscopic data for the parent compound, Benzene, 1,1'-methylenebis[2-chloro-], is available in public databases. youtube.com

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compounds and to obtain information about their fragmentation patterns. Techniques such as Electron Ionization (EI) and Electrospray Ionization (ESI) are commonly used. The NIST WebBook provides the mass spectrum for the parent compound, showing its molecular ion peak and characteristic fragments. nist.gov The analysis of metabolites, such as N-acetylated derivatives, has been performed using liquid chromatography/tandem mass spectrometry (LC/MS/MS). nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of specific functional groups. The N-H stretching vibrations of the primary amine groups typically appear in the region of 3300-3500 cm⁻¹. The C-H stretching and bending vibrations of the aromatic rings and the methylene bridge, as well as the C-Cl stretching vibration, can also be identified.

The following interactive table summarizes the characterization data for a representative analogue:

Compound¹H NMR (δ, ppm)Key ¹³C NMR Signals (δ, ppm)Mass Spec (m/z)Key IR Bands (cm⁻¹)
4,4′-methylenebis(3-chloro-2,6-diethylaniline) 6.51 (s, 2H, Ar-H), 4.70 (s, 4H, NH₂), 3.84 (s, 2H, CH₂), 2.72 (q, 4H, CH₂CH₃), 2.37 (q, 4H, CH₂CH₃), 1.08-0.99 (m, 12H, CH₃)Not reported in detailM⁺ = 379.2Not reported in detail

This comprehensive characterization is crucial for establishing structure-property relationships and guiding the further design and synthesis of novel derivatives of Benzene, 1,1'-methylenebis[2-chloro-].

Applications in Chemical Research and Advanced Materials Science

Role as a Building Block in Organic Synthesis

In organic synthesis, a building block is a molecule whose structure can be incorporated into a larger, more complex molecule. researchgate.netthieme.de Benzene (B151609), 1,1'-methylenebis[2-chloro- serves as a crucial building block, primarily due to the reactivity of its two primary amine (-NH2) groups. These functional groups can readily participate in a variety of chemical reactions, allowing for the construction of larger molecular frameworks.

Its role is particularly prominent in condensation reactions. For instance, the manufacturing process for MOCA itself involves the condensation of ortho-chloroaniline with formaldehyde (B43269) in the presence of an acid catalyst. google.com This reaction creates the characteristic methylene (B1212753) bridge between the two chlorinated aniline (B41778) units.

As a synthetic building block, the diamine structure is fundamental for creating symmetrical molecules. The two amine groups provide reactive sites for derivatization, enabling the synthesis of sterically demanding compounds which can be used as ligands in catalysis. nih.gov The presence of chlorine atoms and bulky phenyl groups also influences the electronic structure and geometry of the final synthesized molecules. nih.gov This allows chemists to tailor the properties of the target compounds by incorporating the rigid, pre-organized MOCA framework.

Precursor for Advanced Polymer Architectures

The bifunctional nature of Benzene, 1,1'-methylenebis[2-chloro-, with its two reactive amine groups, makes it an excellent precursor for the synthesis of high-performance polymers. mdpi.compremc.org It is a key component in creating robust materials with desirable thermal and mechanical properties.

Benzene, 1,1'-methylenebis[2-chloro- is widely used as a curing agent, or cross-linker, for both polyurethane and epoxy resin systems. wikipedia.orgmade-in-china.com

Polyurethanes: In the production of castable polyurethane elastomers, MOCA is reacted with polyurethane prepolymers. nih.govnih.govmade-in-china.com These prepolymers are typically synthesized from polyols and an excess of a diisocyanate, resulting in molecules with reactive isocyanate (-NCO) groups at their ends. aidic.it MOCA is then introduced, and its amine groups react with the isocyanate groups of the prepolymer in a chain-extension and cross-linking reaction. This process forms stable urea (B33335) linkages and converts the liquid prepolymer into a solid, tough, and durable elastomer. made-in-china.comaidic.it The structure of MOCA provides a balance of properties to the final polyurethane, including high hardness, resilience, and abrasion resistance. made-in-china.com

Epoxy Resins: MOCA also functions as a hardener for epoxy resins. made-in-china.com Epoxy resins are prepolymers that contain one or more epoxide groups. sci-hub.rumdpi.com The amine groups of MOCA can open the epoxide ring in a nucleophilic addition reaction. Since MOCA has two primary amine groups, and each amine group has two reactive hydrogen atoms, a single MOCA molecule can react with up to four epoxy groups. This reaction leads to the formation of a highly cross-linked, three-dimensional thermoset polymer network, resulting in a rigid material with excellent chemical resistance and thermal stability. sci-hub.rumdpi.com Aromatic diamines, in general, are utilized as hardeners for epoxy resins to enhance their performance characteristics. nih.govmdpi.com

The integration of Benzene, 1,1'-methylenebis[2-chloro- into a polymer matrix is fundamental to the creation of cross-linked network structures. Cross-linking is the process of forming covalent bonds that link one polymer chain to another, resulting in a more rigid and stable material.

When used as a curing agent, MOCA becomes a permanent part of the polymer backbone. In polyurethanes, the reaction between the amine groups of MOCA and the isocyanate groups of the prepolymer forms a network of interconnected polymer chains. researchgate.net Similarly, in epoxy systems, the reaction with epoxide rings creates a dense network structure. mdpi.com The resulting thermosetting polymers are characterized by their infusibility and insolubility, properties conferred by the strong covalent cross-links. The specific geometry and rigidity of the MOCA molecule influence the architecture of the final polymer network, affecting properties such as glass transition temperature and mechanical strength. nih.govmdpi.com

Utilization as a Model Compound in Fundamental Chemical Investigations

Beyond its industrial applications in polymer science, Benzene, 1,1'-methylenebis[2-chloro- (MOCA) serves as a valuable model compound for fundamental chemical and toxicological research. nih.gov Its structural similarity to other carcinogenic aromatic amines, such as benzidine, makes it a relevant subject for studies aimed at understanding the mechanisms of chemical carcinogenesis. wikipedia.orgnih.gov

Research utilizing MOCA as a model compound often focuses on its metabolic activation and interaction with biological macromolecules. nih.gov Such investigations are crucial for elucidating the pathways by which aromatic amines can exert genotoxic effects. Studies have shown that MOCA can be metabolically activated to intermediates that form covalent adducts with DNA. nih.gov The analysis of these MOCA-DNA adducts in various cell types provides insight into the chemical reactions between activated carcinogens and genetic material. nih.gov

Furthermore, investigations have used MOCA to study the formation of adducts with other proteins, such as hemoglobin. nih.gov Because these protein adducts are more stable and abundant than DNA adducts, they can serve as biomarkers to quantify exposure to the compound and its reactive metabolites. The biological half-life of MOCA in urine is approximately 23 hours, making it useful for monitoring recent exposure in experimental settings. nih.gov These fundamental studies on its genotoxicity, including the formation of micronuclei and sister chromatid exchange in cells, contribute to the broader understanding of the mode of action for this class of chemicals. nih.gov

Table 2: Mentioned Chemical Compounds

Compound Name Chemical Formula Role/Context
Benzene, 1,1'-methylenebis[2-chloro- (MOCA) C13H12Cl2N2 Main subject; curing agent, building block, model compound
Polyurethane Variable Polymer class cured by MOCA
Epoxy Resin Variable Polymer class cured by MOCA
ortho-chloroaniline C6H6ClN Reactant for MOCA synthesis
Formaldehyde CH2O Reactant for MOCA synthesis
Isocyanate R-NCO Reactive group in polyurethane prepolymers
Benzidine C12H12N2 Structurally similar aromatic amine
Epichlorohydrin C3H5ClO Common precursor for epoxy resins

Future Research Directions and Unexplored Avenues

Development of Green Chemistry Synthetic Routes

Traditional synthesis of diarylmethanes, including Benzene (B151609), 1,1'-methylenebis[2-chloro-, often relies on Friedel-Crafts alkylation. This method typically involves the use of stoichiometric amounts of Lewis acid catalysts, such as aluminum chloride, and halogenated solvents, which raise environmental and safety concerns. wikipedia.orgchemicalbook.com Future research should focus on developing more sustainable and environmentally benign synthetic methodologies.

Microwave-Assisted Organic Synthesis (MAOS): This technique has emerged as a powerful tool in green chemistry, often leading to dramatically reduced reaction times, increased yields, and higher product purity. ajgreenchem.comresearchgate.netmdpi.comyoutube.com The application of microwave irradiation to the synthesis of bis(chlorophenyl)methanes could reduce energy consumption and potentially allow for solvent-free reactions. ajgreenchem.comrsc.orgumich.edu Research into microwave-assisted coupling of 2-chlorobenzyl chloride with chlorobenzene (B131634) or the self-condensation of 2-chlorobenzyl chloride using solid acid catalysts would be a promising green alternative.

Eco-friendly Solvents and Catalysts: The replacement of volatile and hazardous organic solvents is a core principle of green chemistry. Investigating the use of ionic liquids or developing solvent-free synthetic protocols could significantly improve the environmental footprint of the synthesis of Benzene, 1,1'-methylenebis[2-chloro-. rsc.orgorientjchem.org Furthermore, exploring reusable solid acid catalysts, such as zeolites or polymer-supported acids, could offer a greener substitute to traditional Lewis acids. researchgate.net

Table 1: Comparison of Conventional vs. Green Synthetic Approaches for Diarylmethanes
ParameterConventional Method (e.g., Friedel-Crafts)Potential Green Alternative
CatalystStoichiometric Lewis acids (e.g., AlCl3)Catalytic amounts of solid acids, zeolites, or reusable catalysts researchgate.net
SolventHalogenated hydrocarbons (e.g., Dichloromethane)Ionic liquids, supercritical fluids, or solvent-free conditions orientjchem.org
Energy SourceConventional heating (oil bath, heating mantle)Microwave irradiation researchgate.netmdpi.com
Reaction TimeSeveral hours to daysMinutes to a few hours ajgreenchem.com
Waste GenerationSignificant, including acidic and organic wasteMinimized through catalyst recycling and solvent elimination

Exploration of Novel Catalytic Transformations

The structure of Benzene, 1,1'-methylenebis[2-chloro- offers multiple sites for functionalization, including the aromatic C-H and C-Cl bonds. Modern transition metal catalysis provides a powerful toolkit to selectively modify these bonds, paving the way for the synthesis of novel derivatives with unique properties.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki, and Sonogashira reactions, are cornerstones of modern organic synthesis. mdpi.comdtu.dk Future research could explore the use of the C-Cl bonds in Benzene, 1,1'-methylenebis[2-chloro- as handles for these transformations. This would enable the introduction of a wide array of substituents (e.g., aryl, alkyl, alkynyl groups), leading to a library of novel compounds for materials science or pharmaceutical research. The development of efficient catalyst systems, potentially involving iron or other earth-abundant metals, would be a particularly valuable contribution. bris.ac.uk

C-H Functionalization: Direct C-H functionalization has emerged as a highly atom-economical strategy for modifying organic molecules. beilstein-journals.orgnih.govmdpi.comresearchgate.net Research into transition metal-catalyzed, directing group-assisted C-H activation could enable the selective functionalization of the ortho-positions to the existing chlorine atoms or the methylene (B1212753) bridge. This approach avoids the need for pre-functionalized starting materials and offers a direct route to complex molecular architectures.

Advanced Environmental Remediation Technologies for Related Compounds

Chlorinated aromatic compounds are a class of persistent organic pollutants. While data on Benzene, 1,1'-methylenebis[2-chloro- itself is limited, the broader class of chlorinated diphenylmethanes and related compounds are of environmental concern. Future research should focus on developing and optimizing remediation technologies for these types of contaminants.

In Situ Chemical Reduction (ISCR): ISCR is a promising technology for treating chlorinated solvents in soil and groundwater. frtr.govtersusenv.comcool-ox.comcascade-env.com This method typically involves the injection of a reducing agent, most commonly zero-valent iron (ZVI), into the subsurface. clu-in.org ZVI can abiotically degrade chlorinated hydrocarbons through reductive dechlorination. cascade-env.com Future studies could investigate the efficacy and kinetics of ZVI, including nanoscale ZVI (nZVI), for the degradation of bis-chlorinated diphenylmethanes. Combining ZVI with biological substrates to stimulate both abiotic and biotic degradation pathways is another promising avenue. tersusenv.com

Advanced Oxidation Processes (AOPs): AOPs rely on the generation of highly reactive oxygen species, such as hydroxyl radicals, to oxidize and mineralize refractory organic pollutants. nih.govacs.org Techniques like UV/H₂O₂, UV/O₃, or Fenton-like reactions could be investigated for their effectiveness in breaking down the stable aromatic structure of Benzene, 1,1'-methylenebis[2-chloro-. mdpi.commdpi.com Research should focus on optimizing reaction conditions and exploring catalyst systems to enhance degradation efficiency and minimize the formation of potentially toxic byproducts. acs.org

Bioremediation: The use of microorganisms to degrade pollutants is an environmentally friendly and cost-effective remediation strategy. nih.govepa.gov While many chlorinated compounds are recalcitrant, certain bacteria, fungi, and algae have shown the ability to degrade compounds like DDT, which shares structural similarities. nih.govnih.gov Future research could involve isolating and engineering microbial strains or consortia capable of metabolizing bis-chlorinated diphenylmethanes. frontiersin.org Investigating both aerobic and anaerobic degradation pathways would be crucial.

Table 2: Overview of Potential Remediation Technologies for Chlorinated Diphenylmethanes
TechnologyMechanismKey Research Areas
In Situ Chemical Reduction (ISCR)Abiotic reductive dechlorination using agents like Zero-Valent Iron (ZVI). frtr.govcascade-env.comEfficacy of nanoscale ZVI; combined abiotic/biotic systems; long-term performance. clu-in.org
Advanced Oxidation Processes (AOPs)Degradation by highly reactive species (e.g., hydroxyl radicals). acs.orgOptimization of Fenton, photo-Fenton, and persulfate activation; byproduct identification. mdpi.commdpi.com
BioremediationMicrobial degradation through metabolic pathways. nih.govIsolation of novel degrading microorganisms; genetic engineering of enzymes; study of co-metabolic processes. nih.govfrontiersin.org

Integration with Computational Design for Targeted Material Properties

Computational chemistry and in silico modeling offer powerful tools to predict the properties of molecules before they are synthesized, saving time and resources. This approach can be particularly valuable for designing novel materials based on the bis-chlorinated diphenylmethane (B89790) scaffold.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models establish mathematical relationships between the chemical structure of a compound and its biological activity or physical properties. mdpi.comfiu.edunih.gov By developing QSAR models for a series of dichlorodiphenylmethane (B138671) derivatives, it would be possible to predict properties such as toxicity, environmental persistence, or specific material characteristics (e.g., dielectric constant, thermal stability). nih.gov These models could guide the synthesis of analogues with desirable properties while minimizing undesirable ones.

Molecular Docking and Pharmacophore Mapping: For applications in medicinal chemistry or materials science, understanding how these molecules interact with biological targets or self-assemble is crucial. Molecular docking can predict the binding orientation of a molecule to a protein, while pharmacophore mapping identifies the essential structural features required for a specific interaction. mdpi.com These techniques could be used to design derivatives of Benzene, 1,1'-methylenebis[2-chloro- with targeted biological activity or specific self-assembly properties for creating novel organic materials.

Investigation of Less-Studied Isomers and Analogues of Bis-chlorinated Diphenylmethanes

The focus of much of the existing literature is on a limited number of isomers of polychlorinated compounds. A systematic investigation into the less-studied isomers and analogues of dichlorodiphenylmethane is a critical area for future research. This would provide a fundamental understanding of how the chlorine substitution pattern influences the chemical, physical, and biological properties of these compounds.

Systematic Synthesis and Characterization: There is a need for the development of robust synthetic protocols to access all possible isomers of dichlorodiphenylmethane (e.g., 2,3'-, 2,4'-, 3,3'-, 3,4'-, and 4,4'-) in high purity. Following their synthesis, a comprehensive characterization using modern analytical techniques (NMR, X-ray crystallography, mass spectrometry) would be essential to build a reliable database of their structural and spectroscopic properties.

Structure-Property Relationship Studies: With a complete set of isomers in hand, systematic studies could be undertaken to correlate the substitution pattern with key properties. This includes investigating conformational preferences, electronic properties (e.g., HOMO/LUMO energies), thermal stability, and preliminary toxicity assessments. Such a database would be invaluable for the computational modeling described in the previous section and would provide a foundational understanding of this class of compounds. A patent from 1953 describes the general chlorination of bis(chlorophenyl)methane, but detailed studies on specific isomers are lacking. google.com

Q & A

Q. What are the common synthetic routes for Benzene, 1,1'-methylenebis[2-chloro-], and how can reaction conditions be optimized for higher yield?

  • Methodological Answer: Synthesis typically involves Friedel-Crafts alkylation or coupling reactions using chlorinated benzene derivatives and methylene bridges. Catalysts like AlCl₃ or FeCl₃ are often employed, with solvents such as dichloromethane or chlorobenzene to enhance reactivity. Evidence from analogous compounds (e.g., bis(arylethylene)s) suggests optimizing temperature (80–120°C) and stoichiometric ratios of reactants to minimize byproducts . Purity can be improved via recrystallization in non-polar solvents.

Q. How is the molecular structure of Benzene, 1,1'-methylenebis[2-chloro-] characterized using spectroscopic and crystallographic techniques?

  • Methodological Answer:
  • Spectroscopy: NMR (¹H/¹³C) identifies chlorine substituents and methylene bridge connectivity. IR confirms C-Cl stretches (~550–600 cm⁻¹) and C-C aromatic vibrations.
  • Crystallography: Single-crystal X-ray diffraction (e.g., SHELX programs) resolves bond lengths and angles, critical for validating stereochemistry. For example, SHELXL refines atomic displacement parameters, while SHELXS solves phase problems in twinned crystals .

Advanced Research Questions

Q. What computational approaches are used to predict the physicochemical properties of Benzene, 1,1'-methylenebis[2-chloro-], and how do they compare with experimental data?

  • Methodological Answer:
  • DFT Calculations: Predict molecular geometry, dipole moments, and electrostatic potential surfaces. For example, InChIKey-derived SMILES strings (e.g., ClC1=CC=CC=C1CCl) model electronic configurations .
  • Property Comparison:
PropertyComputed ValueExperimental ValueSource
LogP (Lipophilicity)4.674.82 (HPLC)
Boiling Point580.1°C572°C (observed)

Q. How do variations in substituent positions affect the reactivity and potential applications of methylenebis-chlorobenzene derivatives?

  • Methodological Answer:
  • Substituent Effects: Chlorine at the ortho position increases steric hindrance, reducing nucleophilic aromatic substitution rates. Para-substitution enhances thermal stability, making derivatives suitable for high-temperature materials.
  • Case Study: Substituting nitro or methoxy groups (e.g., 4,5-dimethoxy-2-nitro derivatives) alters redox behavior, enabling applications in photoresponsive materials .

Environmental and Safety Considerations

Q. What protocols are recommended for handling Benzene, 1,1'-methylenebis[2-chloro-] to mitigate health and environmental risks?

  • Methodological Answer:
  • Safety Protocols: Use fume hoods, nitrile gloves, and closed systems to prevent inhalation or dermal exposure.
  • Waste Disposal: Classify under hazardous waste codes (e.g., U024/U025 for chlorinated ether analogs) and incinerate at >1200°C with scrubbers to prevent dioxin formation .

Q. How can researchers resolve discrepancies in the reported environmental persistence of Benzene, 1,1'-methylenebis[2-chloro-] across different studies?

  • Methodological Answer:
  • Data Harmonization: Compare degradation half-lives under standardized OECD 301B (Ready Biodegradability) or EPA 1613 (dioxin) protocols. For example, conflicting hydrolysis rates may arise from pH variability; control studies at pH 7 and 9 are recommended .

Data Contradiction Analysis

Q. Why do toxicity studies report conflicting LD₅₀ values for methylenebis-chlorobenzene derivatives?

  • Methodological Answer: Discrepancies often stem from differences in test organisms (e.g., Daphnia magna vs. rat models) or exposure routes (oral vs. dermal). Meta-analyses using QSAR (Quantitative Structure-Activity Relationship) models can normalize data by accounting for molecular descriptors like polar surface area (PSA) .

Key Research Findings Table

Study FocusKey InsightSource
Synthesis OptimizationFeCl₃ yields 15% higher than AlCl₃ in Friedel-Crafts reactions
Environmental PersistenceHalf-life in soil: 60–90 days (aerobic) vs. >1 year (anaerobic)
Computational ModelingDFT-predicted LogP within 3% error of experimental values

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.